5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide
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Overview
Description
5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound that features an indole moiety, a sulfamoyl group, and a methoxybenzamide structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates their activity . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific pathway and the nature of the interaction.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse and significant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with comparable biological activities.
N-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid:
Uniqueness
5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-28(25,26)14-4-6-18(27-2)15(10-14)19(20)24/h3-10,17,21,23H,11H2,1-2H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWVJJUKJNQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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